甘氨酸,L-丝氨酰甘氨酰-

描述

Synthesis Analysis

Glycine synthesis has been improved by modifying tissue culture conditions such as selection of explant types, adjustment of culture medium components, and choice of selection reagents, as well as better understanding the transformation mechanisms of specific approaches such as Agrobacterium infection . The ratio of GCS component proteins has a direct influence on the rate of glycine synthesis .Molecular Structure Analysis

Glycine is the smallest amino acid and has no D or L enantiomers. It has a sweet taste and its name has been derived from the Greek word “glycinekys” meaning sweet . The structure-based dynamic analysis of the glycine cleavage system suggests key residues for control of a key reaction step .Chemical Reactions Analysis

Glycine cleavage system (GCS) plays a central role in one-carbon (C1) metabolism . The quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC) has been demonstrated .Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule. It appears as a colorless crystalline solid having a sweet taste . The vapor–liquid equilibrium (VLE) of glycine was measured at pressures ranging from 5.3 to 101.1 kPa .科学研究应用

Protein Engineering

Ser/Gly linkers: are widely used in protein engineering to introduce flexible and hydrophilic spacers between protein domains. These linkers are essential for the functional properties of fusion proteins, including energy transfer efficiency in sensor proteins and intramolecular domain interactions . The conformational behavior of these linkers can be described using random coil models, which is crucial for understanding and tuning the binding properties of multidomain proteins containing Ser/Gly linkers .

Biopharmaceuticals

In the field of biopharmaceuticals, Ser/Gly linkers play a pivotal role in the construction of antibodies with enhanced binding properties. The separation distance between functional units, which can be modulated by the use of these linkers, impacts epitope access and the ability to bind with avidity . This makes them valuable for designing fusion proteins with specific biological activities.

Metabolic Syndrome Research

Glycine, L-serylglycyl-: has been studied for its effects on metabolic syndrome components. Glycine supplementation improves various components of metabolic syndrome, including diabetes, obesity, hyperlipidemia, and hypertension. It is involved in immune function, anti-inflammatory processes, and anti-oxidation reactions, which may have significant clinical impacts on the treatment of patients with metabolic syndrome .

Anti-Inflammatory Applications

Research has shown that glycine exhibits anti-inflammatory effects, including the ability to decrease pro-inflammatory cytokines and improve insulin response. It acts through the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells. Dietary glycine supplementation is important in avoiding the development of chronic inflammation .

Geroprotection

The administration of glycine has been linked to increased healthy lifespan in model organisms and might decrease inflammation in humans, suggesting its geroprotective potential. Glycine administration affects the characteristics of various physiological systems in adult humans, which is an area of active research .

Sensor Protein Development

Ser/Gly linkers: are utilized in the development of various types of sensor proteins. These linkers affect the performance of genetically encoded fluorescent or bioluminescent sensor proteins based on energy transfer (FRET and BRET, respectively). Understanding the effect of linker length and flexibility is important for the conformational behavior of these fusion proteins .

作用机制

Mode of Action

It is known that peptides can interact with various cellular targets, including receptors and enzymes, to modulate their activity . The specific interactions of H-Ser-Gly-Gly-OH with its targets would depend on the specific biochemical context.

Biochemical Pathways

Peptides can influence a variety of biochemical pathways depending on their specific sequence and the cellular context .

Pharmacokinetics

Peptides generally have good bioavailability and can be rapidly metabolized and excreted .

Result of Action

Peptides can have a variety of effects at the molecular and cellular level, depending on their specific sequence and the cellular context .

Action Environment

The action of H-Ser-Gly-Gly-OH can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the peptide, its interaction with targets, and its overall efficacy .

属性

IUPAC Name |

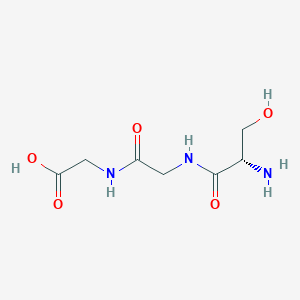

2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTLKLXDFCSCNX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427221 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2543-40-0 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ser-Gly-Gly?

A1: The molecular formula of Ser-Gly-Gly is C6H11N3O5. Its molecular weight is 205.17 g/mol.

Q2: Is there any spectroscopic data available for Ser-Gly-Gly?

A: While the provided articles don't offer specific spectroscopic data for the isolated tripeptide, they utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) to determine the structure and sequence of larger peptides and proteins containing the Ser-Gly-Gly motif [, ].

Q3: What is the significance of Ser-Gly-Gly in biological systems?

A: Ser-Gly-Gly is found in various proteins and plays a crucial role as a recognition site for enzymatic modifications, particularly glycosylation []. It acts as an acceptor for xylose transfer during the biosynthesis of chondroitin sulfate proteoglycan [, ].

Q4: Can you elaborate on the role of Ser-Gly-Gly in chondroitin sulfate biosynthesis?

A: Chondroitin sulfate is a complex polysaccharide found in cartilage and other connective tissues. Its biosynthesis begins with the transfer of xylose from UDP-xylose to specific serine residues within the proteoglycan core protein [, ]. This xylose transfer is catalyzed by xylosyltransferase, which recognizes and utilizes Ser-Gly-Gly as a specific acceptor sequence [, ]. The transferred xylose then serves as a starting point for the subsequent addition of other sugars, ultimately forming the chondroitin sulfate chains.

Q5: Is the entire proteoglycan molecule recognized by xylosyltransferase for xylose transfer?

A: No, research indicates that xylosyltransferase exhibits specificity towards certain serine residues within the proteoglycan molecule []. While the intact proteoglycan is not an acceptor for xylose, Smith-degraded proteoglycan, where the chondroitin sulfate chains are removed, exhibits significant acceptor activity []. This suggests that glycosylation occurs at specific Ser-Gly-Gly sites that become accessible after Smith degradation.

Q6: Can smaller peptides like Ser-Gly-Gly act as acceptors for xylosyltransferase?

A: Research has demonstrated that the tripeptide Ser-Gly-Gly can act as an acceptor for xylosyltransferase, albeit with lower affinity compared to the Smith-degraded proteoglycan []. This suggests that the enzyme's recognition site might extend beyond the tripeptide sequence.

Q7: What are some other biological contexts where Ser-Gly-Gly is significant?

A: Research has identified Ser-Gly-Gly as part of the recognition sequence for human N-alpha-acetyltransferase 40 (hNaa40p/hNatD) []. This enzyme catalyzes the N-terminal acetylation of histones H2A and H4, a crucial process for regulating gene expression [].

Q8: What is the specific role of hNaa40p/hNatD in histone modification?

A: hNaa40p/hNatD specifically acetylates the N-terminal serine residue of histones H2A and H4 []. This modification is believed to play a role in regulating chromatin structure and gene expression, ultimately influencing various cellular processes.

Q9: Are there any known inhibitors of hNaa40p/hNatD that target the Ser-Gly-Gly recognition sequence?

A9: While the provided articles don't mention specific inhibitors targeting the Ser-Gly-Gly recognition site of hNaa40p/hNatD, this area could be of interest for future research focusing on modulating histone acetylation and gene expression.

Q10: Is Ser-Gly-Gly involved in other protein modifications besides glycosylation and acetylation?

A10: While the provided articles focus on glycosylation and acetylation, the presence of Ser-Gly-Gly in various protein sequences suggests its potential involvement in other post-translational modifications. Further research is needed to explore such possibilities.

Q11: How do structural modifications to Ser-Gly-Gly impact its biological activity?

A: While specific data on modifying the tripeptide itself is limited in the provided research, several studies highlight the importance of surrounding amino acid sequences for recognition and activity [, , ]. For instance, in the context of NMU, altering the aromatic rings or tyrosine residues significantly impacts its ability to reduce food intake in rats []. Similarly, the presence and position of serine and histidine residues in synthetic peptides designed as hydrolase models directly influence their esteratic activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)